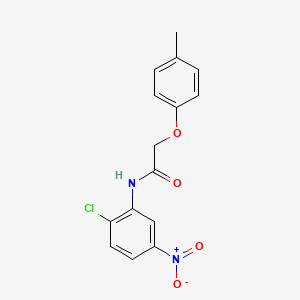![molecular formula C16H22N2O3 B5832106 1-[(3,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5832106.png)
1-[(3,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide, also known as DPA-714, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a selective ligand for the translocator protein (TSPO), which is predominantly expressed in the brain and peripheral tissues. The TSPO has been implicated in various physiological and pathological processes, including inflammation, neurodegeneration, and cancer. In
Applications De Recherche Scientifique
1-[(3,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide has been extensively studied in various fields of scientific research, including neuroscience, cancer research, and immunology. In neuroscience, 1-[(3,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide has been used as a tracer for TSPO imaging in positron emission tomography (PET) studies, allowing for the visualization of neuroinflammation and neurodegeneration in vivo. In cancer research, 1-[(3,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide has been shown to inhibit the growth and metastasis of various cancer cell lines, including breast, lung, and prostate cancer. In immunology, 1-[(3,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Mécanisme D'action
The mechanism of action of 1-[(3,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide involves its binding to the TSPO, which is located on the outer mitochondrial membrane. The TSPO has been implicated in various physiological and pathological processes, including cholesterol transport, apoptosis, and inflammation. Upon binding to the TSPO, 1-[(3,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide modulates the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, leading to the modulation of cellular processes such as proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects
1-[(3,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects, including the modulation of cellular proliferation, apoptosis, and inflammation. In cancer cells, 1-[(3,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide has been shown to inhibit cell proliferation and induce apoptosis by modulating the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. In neuroinflammation, 1-[(3,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide has been shown to inhibit the production of pro-inflammatory cytokines, leading to the attenuation of neuroinflammation and neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[(3,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide in lab experiments is its selectivity for the TSPO, which allows for the specific modulation of various cellular processes. Additionally, 1-[(3,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide has been extensively studied in various fields of scientific research, allowing for the easy comparison of results across different studies. However, one of the limitations of using 1-[(3,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide in lab experiments is its relatively low yield in the synthesis process, which can limit the availability of the compound for research purposes.
Orientations Futures
For research involving 1-[(3,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide include the development of more efficient synthesis methods, the exploration of its potential applications in other fields of scientific research, and the elucidation of its precise mechanism of action.
Méthodes De Synthèse
The synthesis of 1-[(3,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide involves several steps, starting with the reaction of 3,5-dimethylphenol with acetyl chloride to form 3,5-dimethylphenyl acetate. This intermediate is then reacted with piperidine-4-carboxylic acid to form the final product, 1-[(3,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide. The yield of this synthesis method is typically around 50-60%.
Propriétés
IUPAC Name |
1-[2-(3,5-dimethylphenoxy)acetyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-11-7-12(2)9-14(8-11)21-10-15(19)18-5-3-13(4-6-18)16(17)20/h7-9,13H,3-6,10H2,1-2H3,(H2,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQJWOGBTGSYPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)N2CCC(CC2)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-ethyl-2-[(4-fluorobenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5832033.png)
![3-{4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B5832049.png)

![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-3-methoxybenzamide](/img/structure/B5832054.png)
![N-(2-bromophenyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5832064.png)
![N-[1-(aminocarbonyl)-2-phenylvinyl]-1-naphthamide](/img/structure/B5832067.png)



![2-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide](/img/structure/B5832088.png)
![2-{[(4-chlorophenyl)thio]amino}-1,3-thiazole](/img/structure/B5832103.png)
![2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5832114.png)
